N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, features two indole moieties, making it a subject of interest for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a methoxy-substituted indole acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, potentially modulating signaling pathways. For example, it may bind to serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with potential antiviral and anti-inflammatory activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of two indole moieties, which may confer distinct biological activities compared to other similar compounds. Its methoxy substitution also adds to its uniqueness, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-8-4-5-15-10-12-24(21(15)19)14-20(25)22-11-9-16-13-23-18-7-3-2-6-17(16)18/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25) |
InChI Key |
KKQOXILFZJIVIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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